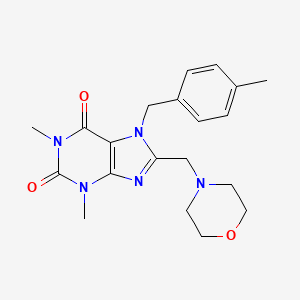

1,3-Dimethyl-7-(4-methyl-benzyl)-8-morpholin-4-ylmethyl-3,7-dihydro-purine-2,6-dione

Description

Properties

IUPAC Name |

1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O3/c1-14-4-6-15(7-5-14)12-25-16(13-24-8-10-28-11-9-24)21-18-17(25)19(26)23(3)20(27)22(18)2/h4-7H,8-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFJLIZJUHHXOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-7-(4-methyl-benzyl)-8-morpholin-4-ylmethyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, benzyl halides, and morpholine. The key steps may include:

- Alkylation of the purine core with benzyl halides under basic conditions.

- Introduction of the morpholine moiety through nucleophilic substitution.

- Methylation of the purine nitrogen atoms using methylating agents such as methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:

- Use of high-purity reagents and solvents.

- Control of reaction temperature and time.

- Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-7-(4-methyl-benzyl)-8-morpholin-4-ylmethyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

- Oxidation may yield hydroxylated derivatives.

- Reduction may produce deoxygenated or hydrogenated products.

- Substitution reactions may result in the introduction of new functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its effects on biological systems and potential as a biochemical probe.

Medicine: Investigating its pharmacological properties and potential therapeutic uses.

Industry: Exploring its use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-7-(4-methyl-benzyl)-8-morpholin-4-ylmethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signal transduction.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related purine-2,6-dione derivatives:

Key Structural and Functional Insights:

Morpholin-4-ylmethyl at position 8 improves solubility compared to morpholin-4-yl-ethyl derivatives (), which may reduce metabolic clearance .

Biological Activity: Compounds with 8-morpholinyl or 8-alkylamino substituents (e.g., ) exhibit cardiovascular activity, suggesting the target compound may share similar mechanistic pathways . The absence of a nitro group at position 8 (cf.

Synthetic Accessibility :

- Microwave-assisted synthesis () and multi-step alkylation-piperazine coupling () are viable routes for introducing complex substituents at positions 7 and 8 .

Q & A

Q. What are the key spectroscopic techniques for confirming the structural identity of this compound?

- Methodological Answer : Use FTIR to identify functional groups (e.g., -C=O stretching at ~1650–1700 cm⁻¹, -N-H stretching at ~3300 cm⁻¹) and mass spectrometry (MS) to confirm molecular weight and fragmentation patterns. For example, FTIR peaks at 1697 cm⁻¹ (carbonyl) and 744 cm⁻¹ (C-Cl in analogs) can guide functional group analysis, while MS data (e.g., m/z = 169, 149) can validate molecular ion clusters and substituent-specific fragments . Nuclear magnetic resonance (NMR) is critical for resolving substituent positions (e.g., methyl, morpholine groups) via ¹H/¹³C chemical shifts and coupling patterns.

Q. How is the compound synthesized, and what are common intermediates?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For analogs, intermediates like 8-chloro-1,3-dimethylpurine-2,6-dione are used, followed by benzylation at the 7-position and morpholine substitution at the 8-position. Reaction conditions (e.g., Pd catalysis for cross-couplings) and protecting groups (e.g., tert-butoxycarbonyl for amines) must be optimized to avoid side products .

Q. What analytical methods are used to assess purity and stability?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is standard. Accelerated stability studies under varied pH, temperature, and light exposure (e.g., 40°C/75% RH for 6 months) can identify degradation pathways. Monitor for morpholine ring oxidation or methylbenzyl group hydrolysis via LC-MS/MS .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

- Methodological Answer : Employ design of experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, catalyst loading). For example, microwave-assisted synthesis (e.g., 30 min at 95–120°C) significantly reduces reaction time for analogous purine derivatives . Transitioning from batch to flow chemistry may enhance reproducibility and scalability for morpholine-containing intermediates .

Q. What computational strategies predict structure-activity relationships (SAR) for this compound?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to map interactions with target proteins (e.g., phosphodiesterases or kinases). Molecular dynamics simulations (100 ns trajectories) can assess conformational stability of the morpholinylmethyl group in binding pockets. Quantitative SAR (QSAR) models incorporating Hammett constants for substituents (e.g., methylbenzyl’s π-electron effects) may guide analog design .

Q. How do conflicting solubility and bioavailability data inform formulation strategies?

- Methodological Answer : Address low aqueous solubility (common in purine diones) via co-solvent systems (e.g., PEG-400/water) or solid dispersion techniques. Conflicting logP values (e.g., experimental vs. predicted) may arise from morpholine’s amphiphilic nature; validate via shake-flask assays. Bioavailability contradictions (e.g., in vitro vs. in vivo absorption) require species-specific pharmacokinetic studies and enteric coating to bypass gastric degradation .

Q. What experimental frameworks resolve contradictions in enzymatic inhibition assays?

- Methodological Answer : Replicate assays under standardized conditions (e.g., ATP concentration, pH 7.4) and use orthogonal methods (e.g., SPR for binding affinity vs. fluorogenic substrates for activity). For IC50 variability, assess allosteric vs. competitive inhibition via Lineweaver-Burk plots. Cross-validate with gene knockout models to confirm target specificity .

Q. How can stability under physiological conditions be systematically evaluated?

- Methodological Answer : Simulate gastric (pH 2.0, pepsin) and intestinal (pH 6.8, pancreatin) environments to assess hydrolysis/oxidation. Use LC-HRMS to identify degradation products (e.g., demethylation at N3). Long-term stability in plasma (37°C, 24 hr) quantifies metabolic liability, guiding prodrug strategies .

Methodological Notes

- Data Contradictions : Resolve discrepancies (e.g., conflicting IC50 values) by standardizing assay protocols and using internal controls .

- Theoretical Frameworks : Link synthesis and SAR to purine-based drug design principles (e.g., adenosine analog frameworks) .

- Instrumentation : Prioritize hyphenated techniques (e.g., LC-MS, GC-MS) for concurrent structural and quantitative analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.